5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.31 g/mol It is known for its unique structure, which includes an imidazolidine-2,4-dione core with a 5-methyl and 5-[4-(2-methylpropyl)phenyl] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-(2-methylpropyl)benzaldehyde with urea in the presence of a suitable catalyst, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-phenylimidazolidine-2,4-dione: Similar structure but lacks the 4-(2-methylpropyl) substituent.
5-Ethyl-5-methylimidazolidine-2,4-dione: Contains an ethyl group instead of the 4-(2-methylpropyl) group.
Uniqueness
5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)8-10-4-6-11(7-5-10)14(3)12(17)15-13(18)16-14/h4-7,9H,8H2,1-3H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIRIHYFBOQYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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